1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid

Lipophilicity Drug design Membrane permeability

The compound 1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid (CAS 85280-45-1) is a fully synthetic, non-natural organic acid with the molecular formula C17H24O4 and a molecular weight of 292.37 g/mol. Its IUPAC designation is 3-methyl-2-(1-methyl-3-oxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1-yl)cyclohex-2-ene-1-carboxylic acid, which describes a hybrid scaffold fusing a hexahydroisobenzofuran-1-one with a cyclohexene carboxylic acid via a quaternary carbon bridge.

Molecular Formula C17H24O4
Molecular Weight 292.4 g/mol
CAS No. 85280-45-1
Cat. No. B12697030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid
CAS85280-45-1
Molecular FormulaC17H24O4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)C(=O)O)C2(C3CCCCC3C(=O)O2)C
InChIInChI=1S/C17H24O4/c1-10-6-5-8-12(15(18)19)14(10)17(2)13-9-4-3-7-11(13)16(20)21-17/h11-13H,3-9H2,1-2H3,(H,18,19)
InChIKeyJZFLDVIHARBMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

85280-45-1 Chemical Procurement Profile: Core Identity and Physicochemical Baseline


The compound 1-Methyl-2-(octahydromethyl-3-oxo-1-isobenzofuranyl)cyclohexenecarboxylic acid (CAS 85280-45-1) is a fully synthetic, non-natural organic acid with the molecular formula C17H24O4 and a molecular weight of 292.37 g/mol . Its IUPAC designation is 3-methyl-2-(1-methyl-3-oxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1-yl)cyclohex-2-ene-1-carboxylic acid, which describes a hybrid scaffold fusing a hexahydroisobenzofuran-1-one with a cyclohexene carboxylic acid via a quaternary carbon bridge [1]. The substance is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS 286-575-0), confirming its historical commercial availability within the EU [2]. Predicted physicochemical properties indicate a density of 1.2±0.1 g/cm³, a boiling point of 480.4±45.0 °C at 760 mmHg, a flash point of 174.9±22.2 °C, a calculated LogP of 3.13, and a refractive index of 1.536 . These parameters establish the compound's identity and basic handling profile, but they do not distinguish it functionally from potential structural analogs.

Procurement Risk of Substituting 85280-45-1 with General Benzofuran or Cycloalkene Carboxylic Acid Analogs


Generic substitution of 85280-45-1 with other commercially available benzofuran carboxylic acids or cyclohexene carboxylic acids carries a high risk of functional non-equivalence. The compound possesses a distinctive dual-ring architecture—a hexahydroisobenzofuran-1-one directly bonded to a cyclohexene carboxylic acid at a quaternary center . This creates a sterically congested, non-planar geometry that is absent in simpler benzofuran-2-carboxylic acids (e.g., coumarilic acid) or monocyclic cyclohexene carboxylic acids. While no direct comparative activity data exist in the open literature, class-level inference from structurally related benzofurancarboxylic acid derivatives indicates that variations in ring saturation and substitution position dramatically alter lipophilicity (this compound's LogP is 3.13), hydrogen-bonding capacity, and metabolic stability [1]. Consequently, a seemingly similar analog with an identical molecular formula (C17H24O4, MW 292.37) but a different scaffold—such as a linear ester like n-octyl caffeate—will exhibit entirely different physicochemical and biological behavior. Without explicit bridging data, the risk of introducing an inactive or off-target analog into a research or industrial workflow is substantial.

Quantitative Differentiator Evidence for 85280-45-1 Against Closest Structural Analogs


Lipophilicity (LogP) Advantage Over a Linear, Same-Formula Ester Analog

The target compound's computed LogP of 3.13 separates it from n-octyl caffeate (CAS 478392-41-5, also C17H24O4, MW 292.37), a linear caffeic acid ester with a significantly higher XLogP3-AA of 5.1 [1]. Lower lipophilicity within the same molecular weight band indicates a potentially superior balance between membrane permeability and aqueous solubility, which is critical for in vitro assay compatibility and in vivo distribution. No direct comparative experimental measurement exists; this is a cross-study computed property comparison.

Lipophilicity Drug design Membrane permeability

Thermal Stability Differentiation by Boiling Point Within the C17H24O4 Isomer Space

The predicted boiling point of 85280-45-1 is 480.4±45.0 °C at 760 mmHg . Although experimental boiling points for exact structural isomers are lacking, this value falls into the very high range expected for a rigid bicyclic carboxylic acid of this molecular weight. For comparison, acetoxyvalerenic acid (CAS 84638-55-1, also C17H24O4), a sesquiterpenoid derivative, is reported to decompose below 250 °C and lacks a defined atmospheric boiling point [1]. The ability to hypothetically distill without decomposition (if the predicted value holds) would confer a process purification advantage over thermally labile isomers.

Thermal stability Distillation Process chemistry

Refractive Index (RI) as a High-Throughput Purity Discriminator

The predicted refractive index (n20/D) for 85280-45-1 is 1.536 . This value is measurably distinct from that of common aromatic benzofuran-2-carboxylic acid (coumarilic acid, CAS 496-41-3), whose solid-state and melt RI differ and which, as a fully aromatic system, would be expected to exhibit a higher RI (>1.6 in melt ). In a production environment, monitoring RI at a fixed temperature can serve as a rapid, non-destructive inline purity check to confirm that the desired saturated bicyclic scaffold has been obtained, rather than a dehydrogenated or rearranged by-product.

Quality control Refractive index In-process monitoring

Regulatory Inventory Status as a Differentiation Factor

85280-45-1 holds a valid EINECS number (286-575-0), confirming its placement on the European Inventory of Existing Commercial Chemical Substances [1]. Many newly synthesized research intermediates with similar structures lack this registration, which can delay customs clearance or restrict procurement within the EU. This regulatory standing does not confer a biological advantage but serves as a pragmatic differentiator for European laboratories requiring immediate, compliant sourcing.

Regulatory EINECS Supply chain

Recommended Application Scenarios for 85280-45-1 Based on Verified Evidence


Specialty Intermediate for Complex Bicyclic Scaffold Synthesis

The rigid, dual-ring structure of 85280-45-1—a hexahydrobenzofuran fused to a cyclohexene carboxylic acid—positions it as a versatile late-stage intermediate in medicinal chemistry programs targeting novel chemotypes. Its predicted moderate lipophilicity (LogP 3.13) and high boiling point (480 °C) suggest that it can survive multi-step synthetic sequences requiring thermal stress. Researchers building libraries of benzofuran-containing protease inhibitors or GPCR modulators can use this compound as a core scaffold that is regiochemically distinct from the more common 2-benzofurancarboxylic acid template [1].

Process Chemistry Development for Thermally Robust Carboxylic Acid Intermediates

In an industrial process chemistry setting, where high-vacuum distillation or high-temperature amidation is required, the predicted thermal stability of 85280-45-1 (BP 480±45 °C) provides a wider operating window than thermally labile isomers such as acetoxyvalerenic acid. This allows a process chemist to explore solvent-free or melt-phase reactions that would degrade less robust C17H24O4 isomers. The availability of a defined refractive index (1.536) further enables inline process monitoring without costly HPLC sampling .

Reference Standard for Regulatory-Compliant Procurement in the EU

Because 85280-45-1 is already registered on EINECS (286-575-0), it can serve as a commercially available reference standard for analytical method development or toxicological screening within EU regulatory frameworks. Laboratories that require a hexahydrobenzofuran carboxylic acid scaffold for impurity profiling or metabolite identification can procure this compound without triggering new-substance notification obligations, a clear advantage over non-listed, custom-synthesized analogs [2].

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